molecular formula C6H3BrClF3N2 B12082246 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12082246
M. Wt: 275.45 g/mol
InChI Key: ZRXPTAGVVWKCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2-methyl-4,6-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation Reactions: Formation of pyrimidine oxides.

    Reduction Reactions: Formation of dehalogenated pyrimidines.

    Coupling Reactions: Formation of biaryl pyrimidines.

Scientific Research Applications

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its functional groups that can be modified for desired properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 5-Bromo-4-(trifluoromethyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C6H3BrClF3N2

Molecular Weight

275.45 g/mol

IUPAC Name

5-bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3BrClF3N2/c1-2-12-4(6(9,10)11)3(7)5(8)13-2/h1H3

InChI Key

ZRXPTAGVVWKCCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)Br)C(F)(F)F

Origin of Product

United States

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